molecular formula C15H18FNO3 B1627199 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid CAS No. 912771-26-7

1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid

Cat. No. B1627199
M. Wt: 279.31 g/mol
InChI Key: JSHDIPURTAHREG-UHFFFAOYSA-N
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Description

The compound “1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid” is likely a complex organic molecule. It appears to contain a cycloheptane (a seven-membered carbon ring), a carboxylic acid group (-COOH), and a 2-fluoro-benzoylamino group (a benzene ring with a fluorine atom and an amide group). Fluorinated compounds are often used in the fields of molecular imaging, pharmaceuticals, and materials .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cycloheptane ring, the introduction of the carboxylic acid group, and the addition of the 2-fluoro-benzoylamino group. The exact methods would depend on the specific reactions involved .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cycloheptane ring, the carboxylic acid group, and the 2-fluoro-benzoylamino group would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions occur. The presence of the carboxylic acid group could make it reactive with bases, while the 2-fluoro-benzoylamino group could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. For example, the presence of the carboxylic acid group could give it acidic properties, while the fluorine atom could affect its reactivity and stability .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

  • Antiviral Research : Compounds related to "1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid" have been explored for their potential as antiviral agents. For example, 2-[2-Benzoylamino)benzoylamino]benzoic acid analogues have been synthesized and evaluated for their inhibitory effects on adenovirus replication, highlighting the relevance of benzoylamino derivatives in developing antiviral drugs (Öberg et al., 2012).

Materials Science

  • Fluorescent Probes and Sensors : Derivatives of cycloheptanecarboxylic acid have been investigated for their applications in fluorescence-based technologies. For instance, carboxy SNARF-4F, a fluorescent pH probe, utilizes the spectroscopic properties of benzene dicarboxylic acid derivatives for applications in ensemble and fluorescence correlation spectroscopies (Marcotte & Brouwer, 2005).

Synthetic Chemistry

  • Fluorinated Heterocycles Synthesis : Research on fluorinated compounds, including those similar to "1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid," has focused on the synthesis of fluorinated heterocycles. These compounds are of interest due to their potential pharmaceutical and agrochemical applications. A study described a mild intramolecular fluoro-cyclisation of benzylic alcohols and amines using Selectfluor, demonstrating a method to afford fluorinated heterocycles with 1,3-disubstitution (Parmar & Rueping, 2014).

Pharmacology

  • Tumor Imaging and Delineation : The development of fluorine-18 labeled compounds, akin to "1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid," for positron emission tomography (PET) imaging highlights the utility of fluorinated derivatives in medical diagnostics. Such compounds have been synthesized for tumor-avid amino acids, facilitating tumor delineation in PET imaging (Shoup & Goodman, 1999).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many carboxylic acids are corrosive and can cause burns, while fluorinated compounds can be toxic if ingested or inhaled .

properties

IUPAC Name

1-[(2-fluorobenzoyl)amino]cycloheptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO3/c16-12-8-4-3-7-11(12)13(18)17-15(14(19)20)9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHDIPURTAHREG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C(=O)O)NC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587566
Record name 1-(2-Fluorobenzamido)cycloheptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid

CAS RN

912771-26-7
Record name 1-(2-Fluorobenzamido)cycloheptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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